2-Thiophenecarbaldehyde phenylhydrazone
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Overview
Description
2-Thiophenecarbaldehyde phenylhydrazone is an organic compound derived from the reaction between 2-thiophenecarbaldehyde and phenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thiophenecarbaldehyde phenylhydrazone can be synthesized through a condensation reaction between 2-thiophenecarbaldehyde and phenylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Thiophenecarbaldehyde+Phenylhydrazine→2-Thiophenecarbaldehyde phenylhydrazone
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarbaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-Thiophenecarbaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-thiophenecarbaldehyde phenylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: The parent aldehyde from which the hydrazone is derived.
Phenylhydrazine: The hydrazine component used in the synthesis.
Thiophene-2-carboxaldehyde phenylhydrazone: A closely related compound with similar structural features.
Uniqueness
2-Thiophenecarbaldehyde phenylhydrazone is unique due to the presence of both the thiophene ring and the hydrazone group, which confer distinct chemical and biological properties
Properties
CAS No. |
39677-96-8 |
---|---|
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethylideneamino)aniline |
InChI |
InChI=1S/C11H10N2S/c1-2-5-10(6-3-1)13-12-9-11-7-4-8-14-11/h1-9,13H |
InChI Key |
ROJRSTYMUAGWKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CS2 |
solubility |
not available |
Origin of Product |
United States |
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